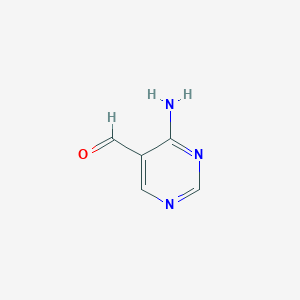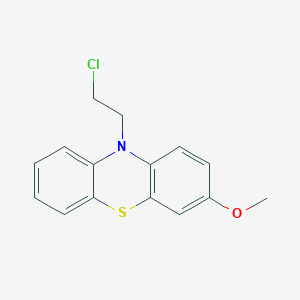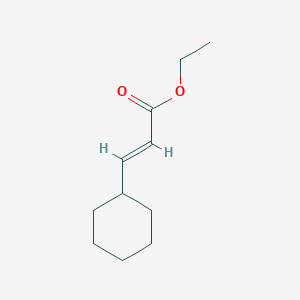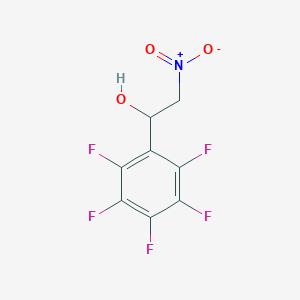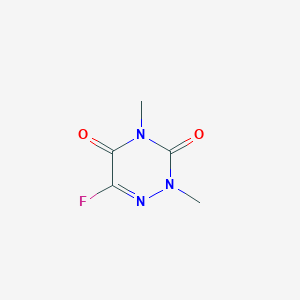
Benz(a)anthracene, 7,12-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 7,12-diethyl-, also known as 7,12-diethylbenzanthracene (DEBA), is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a potent carcinogen and mutagen that has been extensively studied for its biochemical and physiological effects on living organisms.
Wirkmechanismus
DEBA exerts its carcinogenic and mutagenic effects by binding covalently to DNA, causing structural changes and mutations. The resulting DNA adducts can interfere with DNA replication and transcription, leading to genetic instability and cell transformation. DEBA is also known to generate reactive oxygen species (ROS) that can cause oxidative damage to cellular macromolecules, such as lipids, proteins, and DNA.
Biochemical and Physiological Effects
DEBA has been shown to induce tumors in a wide range of animal species, including rats, mice, hamsters, and rabbits. It has been found to cause tumors in various organs, such as the skin, lung, liver, and mammary gland. DEBA has also been shown to cause DNA damage and mutations in both in vitro and in vivo systems. In addition, DEBA has been found to induce oxidative stress and inflammation in cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
DEBA is a potent carcinogen and mutagen that can be used to induce tumors and study the mechanisms of cancer development. It is relatively easy to synthesize and has a long half-life, making it suitable for long-term studies. However, DEBA is highly toxic and requires special handling and disposal procedures. It is also not representative of all environmental carcinogens and mutagens, and its effects may not be directly applicable to human health.
Zukünftige Richtungen
Future research on DEBA should focus on the mechanisms of DNA damage and repair, as well as the effects of oxidative stress and inflammation on cancer development. Studies should also investigate the role of DEBA in the development of specific types of cancer, such as breast cancer and lung cancer. In addition, research should explore the potential use of DEBA as a biomarker for environmental exposure to PAHs and other carcinogens. Finally, efforts should be made to develop safer and more effective alternatives to DEBA for use in scientific research.
Synthesemethoden
DEBA can be synthesized by the Friedel-Crafts reaction of anthracene with diethyl sulfate. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. The resulting product is a yellow crystalline powder that is soluble in organic solvents, such as chloroform and benzene.
Wissenschaftliche Forschungsanwendungen
DEBA is widely used in scientific research as a model carcinogen and mutagen. It is used to induce tumors in laboratory animals for the study of cancer biology, genetics, and toxicology. DEBA is also used to study the mechanisms of DNA damage and repair, as well as the effects of environmental pollutants on human health.
Eigenschaften
CAS-Nummer |
16354-52-2 |
|---|---|
Produktname |
Benz(a)anthracene, 7,12-diethyl- |
Molekularformel |
C22H20 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
7,12-diethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-3-16-19-11-7-8-12-20(19)17(4-2)22-18-10-6-5-9-15(18)13-14-21(16)22/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
CIFPUMMYFBMFKK-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CC |
Kanonische SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C41)CC |
Andere CAS-Nummern |
16354-52-2 |
Synonyme |
7,12-DIETHYLBENZ(A)ANTHRACENE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



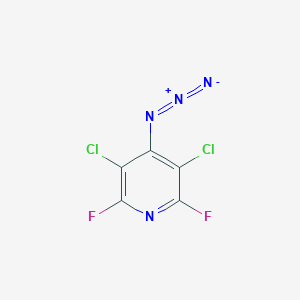

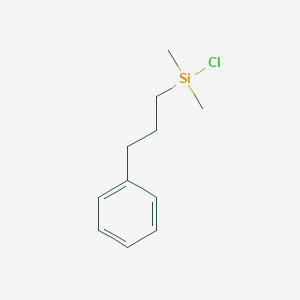
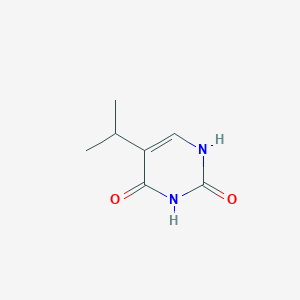
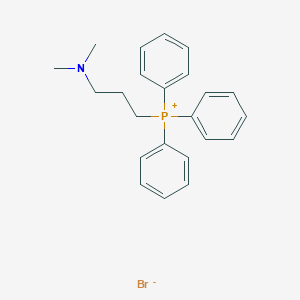
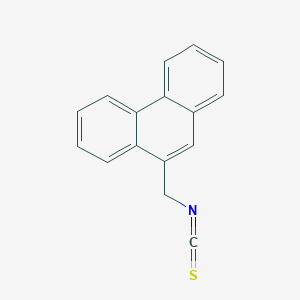
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
